1-Cyclopentylpiperazine dihydrochloride
Overview
Description
1-Cyclopentylpiperazine dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its potent and selective agonistic activity on the serotonin 5-HT1A receptor.
Mechanism of Action
Target of Action
It is known that piperazine derivatives often interact with various receptors in the body, such as the histamine and serotonin receptors .
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it likely interacts with its target receptors, leading to a cascade of biochemical reactions .
Biochemical Pathways
Piperazine derivatives are known to influence various biochemical pathways, often leading to altered neurotransmitter activity .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds are known to induce changes at the cellular level, often influencing cell signaling and neurotransmitter activity .
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives, such as 1-Cyclopentylpiperazine, have been used in the synthesis of various pharmaceutical compounds
Cellular Effects
Piperazine derivatives have been shown to have effects on various types of cells
Molecular Mechanism
Piperazine derivatives have been shown to exert their effects at the molecular level through various mechanisms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentylpiperazine dihydrochloride can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically proceed under basic conditions and may involve the use of microwave acceleration to enhance efficiency .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves batch or flow (microwave) reactors. The use of heterogeneous catalysis by metal ions supported on commercial polymeric resins is also common . These methods allow for the efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Selective reduction methods can be employed to produce aminoazacyclic compounds.
Substitution: The compound can participate in substitution reactions, particularly involving the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or sulfonium salts are utilized under basic conditions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Aminoazacyclic compounds.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-Cyclopentylpiperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s activity on the serotonin 5-HT1A receptor makes it valuable in neuropharmacological studies.
Medicine: It is investigated for its potential therapeutic effects in treating anxiety, depression, and other neurological disorders.
Industry: The compound is used in the development of new drugs and as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
1-Cyclopentylpiperazine: The parent compound without the dihydrochloride salt.
4-Cyclopentylpiperazine: A positional isomer with the cyclopentyl group at the 4-position.
1-Cyclopentyl-4-nitrosopiperazine: An oxidized derivative.
Uniqueness: 1-Cyclopentylpiperazine dihydrochloride is unique due to its high selectivity and potency as a serotonin 5-HT1A receptor agonist. This specificity makes it particularly valuable in neuropharmacological research and potential therapeutic applications.
Properties
IUPAC Name |
1-cyclopentylpiperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-2-4-9(3-1)11-7-5-10-6-8-11;;/h9-10H,1-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULQOFFFGFXKQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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